2-(1H-indol-5-yl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-13-3-1-2-4-14(13)11-5-6-15-12(9-11)7-8-16-15/h1-10,16H |
InChI Key |
YKAVCMRZVYYMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 1h Indol 5 Yl Benzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H-NMR spectrum of 2-(1H-indol-5-yl)benzaldehyde displays characteristic signals that confirm the presence of both the indole (B1671886) and benzaldehyde (B42025) moieties. The aldehydic proton typically appears as a singlet in the downfield region, around 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group. rsc.org Protons on the aromatic rings exhibit complex multiplets in the range of 7.0-8.0 ppm. The N-H proton of the indole ring often presents as a broad singlet, its chemical shift being sensitive to solvent and concentration.
The ¹³C-NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift of approximately 190-193 ppm. docbrown.infoscielo.br The aromatic carbons of both the benzene (B151609) and indole rings resonate in the region of 110-145 ppm. rsc.orgrsc.org The specific chemical shifts of the indole carbons, including C2, C3, C3a, C4, C5, C6, and C7a, are consistent with a 5-substituted indole ring system.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde CHO | 9.9 - 10.1 (s) | 190.0 - 193.0 |
| Indole NH | 8.0 - 8.5 (br s) | - |
| Aromatic CH | 7.0 - 8.0 (m) | 110.0 - 145.0 |
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons on the benzaldehyde and indole rings, helping to assign the specific positions of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connection between the indole and benzaldehyde rings by observing correlations between protons on one ring and carbons on the other. For instance, correlations between the protons on the benzaldehyde ring and the quaternary carbon of the indole ring at the point of attachment (C5) would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. In a molecule like this compound, NOESY can help determine the preferred conformation in solution by showing through-space interactions between protons on the two different ring systems. csic.esuj.edu.pl
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy : The IR spectrum of this compound shows a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1710 cm⁻¹. scielo.br The N-H stretching vibration of the indole ring appears as a band around 3300-3400 cm⁻¹. scielo.br Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. scielo.briucr.org
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations and the carbonyl stretch are also observable in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1710 |
| Indole N-H | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound (C₁₅H₁₁NO), HRMS provides a highly accurate mass measurement of the molecular ion. scielo.br This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. mdpi.com
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. iucr.orgiucr.org This technique allows for the determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. mdpi.com
In the solid state, the conformation of this compound is dictated by intermolecular forces such as hydrogen bonding and π-π stacking. The crystal structure would reveal the dihedral angle between the planes of the indole and benzaldehyde rings. biocrick.com This angle is a critical conformational parameter. Intermolecular hydrogen bonds involving the indole N-H group and the aldehyde oxygen atom can influence the packing of the molecules in the crystal lattice. biocrick.comiucr.org
Intermolecular Interactions and Crystal Packing
Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the single-crystal X-ray diffraction of this compound is not publicly available. The determination of a compound's crystal structure through techniques like X-ray crystallography is a prerequisite for a definitive analysis of its intermolecular interactions and packing arrangement in the solid state.
Without access to the specific crystallographic information file (CIF) or published structural data for this compound, a scientifically accurate and detailed description of its hydrogen bonding, π-π stacking, and other non-covalent interactions within the crystal lattice cannot be provided. Such an analysis requires precise knowledge of atomic coordinates, bond lengths, bond angles, and torsion angles, which are generated during the crystal structure refinement process.
While studies on related indole and benzaldehyde derivatives exist, extrapolating their crystal packing features to this compound would be speculative and would not adhere to the required scientific rigor for this article. The unique substitution pattern of the indole at the 5-position and the benzaldehyde at the 2-position will induce specific electronic and steric effects that dictate its crystal packing, making direct comparisons to other isomers or derivatives unreliable.
Therefore, this section remains pending the future publication of the crystal structure of this compound.
Chemical Reactivity and Derivatization Studies of 2 1h Indol 5 Yl Benzaldehyde
The unique arrangement of an aldehyde group attached to a benzaldehyde (B42025) ring, which is in turn linked to an indole (B1671886) moiety, dictates the chemical personality of 2-(1H-indol-5-yl)benzaldehyde. This arrangement facilitates a variety of reactions at both the aldehyde and the indole N-H positions.
Reactions Involving the Aldehyde Moiety
The aldehyde functional group is a key site for molecular modification. Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
The aldehyde group of this compound is a classic electrophile, readily participating in nucleophilic addition reactions. For instance, it can react with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) to yield secondary alcohols. The addition of a cyanide ion, typically from sources like potassium cyanide (KCN), would produce a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.
A significant area of study for this compound involves its condensation with various primary amines to form Schiff bases, also known as imines. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. The resulting C=N double bond of the Schiff base is a key structural motif in many biologically active compounds.
For example, reaction with substituted anilines can yield a series of N-aryl imines. Similarly, condensation with heterocyclic amines or aliphatic amines provides access to a diverse library of derivatives. These Schiff bases themselves can serve as intermediates for further reactions, such as reduction to secondary amines or participation in cycloaddition reactions.
Table 1: Examples of Condensation Reactions
| Reactant | Product Type |
|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) |
| Hydrazine (H₂NNH₂) | Hydrazone |
| Hydroxylamine (H₂NOH) | Oxime |
The aldehyde functionality can be easily manipulated through oxidation and reduction. Mild oxidizing agents, such as silver oxide (Ag₂O) in the Tollens' reagent or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), can convert the aldehyde into the corresponding carboxylic acid, 2-(1H-indol-5-yl)benzoic acid. This transformation is fundamental in modifying the electronic and steric properties of the molecule.
Conversely, the aldehyde can be reduced to a primary alcohol, [2-(1H-indol-5-yl)phenyl]methanol. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol provides another handle for further synthetic modifications, such as esterification or etherification.
Reactivity of the Indole Nitrogen (N-H)
The indole ring, particularly its nitrogen atom, offers another site for derivatization, allowing for the introduction of various functional groups that can modulate the molecule's properties.
The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate the corresponding indolide anion. This nucleophilic anion can then react with alkylating agents (e.g., alkyl halides like methyl iodide) in an Sₙ2 reaction to yield N-alkylated products. This N-alkylation can be crucial for preventing unwanted side reactions at the nitrogen or for introducing specific alkyl groups to study structure-activity relationships.
Similarly, N-acylation can be accomplished by treating the indole with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base like pyridine. This reaction attaches an acyl group to the indole nitrogen, forming an N-acylindole derivative.
While the indole ring is generally electron-rich and prone to electrophilic aromatic substitution, the substitution pattern is influenced by the existing substituents. For the indole nucleus itself, electrophilic attack typically occurs at the C3 position due to the stability of the resulting intermediate. However, if the C3 position is blocked, substitution may occur at the C2 position.
In the case of this compound, the reactivity of the indole ring towards electrophiles would need to consider the electronic effects of the 5-substituted benzaldehyde group. Classic electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂), or Friedel-Crafts acylation could potentially introduce substituents onto the indole core, likely at the C3 or other available positions on the pyrrole (B145914) or benzene (B151609) ring of the indole moiety, depending on the precise reaction conditions and the directing effects of the existing group.
Cross-Coupling Reactions for Further Functionalization of the Aromatic Rings
The indole and benzaldehyde rings of this compound offer multiple sites for functionalization through various modern cross-coupling reactions. While direct studies on this specific molecule are limited, the extensive literature on the reactivity of indole and benzaldehyde derivatives allows for a predictive understanding of its behavior in these transformations.
The indole moiety is amenable to a variety of palladium-catalyzed cross-coupling reactions. The nitrogen atom can be functionalized through Buchwald-Hartwig amination to introduce aryl or alkyl groups. The C-H bonds of the indole ring are also reactive sites. For instance, direct C2-arylation can be achieved with diaryliodonium salts in the presence of a palladium catalyst. nih.gov The C3 position of N-acylindoles can be selectively arylated using palladium trifluoroacetate (B77799) and a copper(II) acetate (B1210297) oxidant. beilstein-journals.org Furthermore, with an appropriate directing group on the indole nitrogen, such as a removable silyl (B83357) or pyridyl group, regioselective functionalization at other positions of the indole ring, like C2 or C7, becomes feasible. nih.govbeilstein-journals.org
In cases where a halogen is present on the indole ring, as in a precursor like 2-(5-bromo-1H-indol-yl)benzaldehyde, Sonogashira cross-coupling with terminal alkynes can be employed to introduce alkynyl substituents. researchgate.net This reaction typically utilizes a palladium catalyst in the presence of a copper(I) co-catalyst.
The benzaldehyde ring also presents opportunities for cross-coupling. The aldehyde functional group can be converted into a triflate, which can then participate in Suzuki-Miyaura, Stille, or other palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Additionally, direct C-H functionalization of the benzaldehyde ring, ortho to the aldehyde group, is a known transformation, although the directing effect of the bulky indole substituent would need to be considered.
The following table summarizes potential cross-coupling reactions for the functionalization of a 2-(halophenyl)-1H-indole scaffold, a close analogue to a halogenated precursor of the target molecule.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, K₃PO₄, SPhos | 2-(Arylphenyl)-1H-indole |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(Alkenylphenyl)-1H-indole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Alkynylphenyl)-1H-indole |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-(Aminophenyl)-1H-indole |
Regioselectivity and Stereoselectivity in Derivatization Reactions
The regioselectivity of derivatization reactions involving this compound is a critical aspect, governed by the electronic and steric properties of both the indole and benzaldehyde rings.
Functionalization of the indole ring can occur at several positions. The C3 position is the most nucleophilic and is often the site of electrophilic substitution. However, the presence of the bulky benzaldehyde substituent at C5 may influence the accessibility of the adjacent C4 and C6 positions on the benzene portion of the indole ring. The regioselectivity of C-H functionalization on the indole ring can be controlled by the choice of catalyst and directing groups. For instance, N-acyl protected indoles tend to undergo arylation at the C3 position. beilstein-journals.org In contrast, directing groups on the indole nitrogen, such as a pyridylsulfonyl group, can direct alkenylation to the C2 position. beilstein-journals.org Rhodium-catalyzed C-H activation using a removable phosphinamide directing group has been shown to achieve selective C7 arylation of indoles. nih.gov
The stereoselectivity of reactions involving the aldehyde group is also a key consideration. For example, in nucleophilic additions to the aldehyde carbonyl, the formation of a new stereocenter can be influenced by the adjacent indole moiety. Chiral catalysts or reagents can be employed to achieve high enantioselectivity in such transformations.
In intramolecular reactions, the proximity of the aldehyde group and the indole N-H can lead to cyclization events with defined stereochemistry. For example, an intramolecular Pictet-Spengler type reaction could lead to the formation of a new heterocyclic ring system with specific stereoisomers being favored depending on the reaction conditions.
The table below illustrates the regioselective functionalization of the indole nucleus based on directing group strategies in analogous systems.
| Indole Position | Reaction | Directing Group | Catalyst/Reagents |
| C2 | Alkenylation | N-(2-pyridylmethyl) | PdCl₂, Cu(OAc)₂ |
| C3 | Arylation | N-Acyl | Pd(TFA)₂, Cu(OAc)₂ |
| C7 | Arylation | N-P(tBu)₂ | [Rh(cod)Cl]₂, Cy₂NMe |
Mechanistic Investigations of Key Transformation Pathways
For palladium-catalyzed C-H functionalization of the indole ring, a concerted metalation-deprotonation (CMD) mechanism is often proposed. acs.org In this pathway, the palladium catalyst coordinates to the indole, and the C-H bond is broken in a single step with the assistance of a base. The regioselectivity of this step is influenced by the electronic density of the different C-H bonds and the steric environment.
In the case of intramolecular reactions, the interaction between the indole and aldehyde functionalities can lead to interesting transformation pathways. For instance, an intramolecular cyclization could be initiated by the nucleophilic attack of the indole C3 position onto the protonated aldehyde. This would form a carbocation intermediate, which could then be trapped by the indole nitrogen or another nucleophile to form a new ring system.
A plausible mechanistic pathway for a palladium-catalyzed intramolecular cyclization of a derivative of this compound is the formation of a palladium-hydride species, which then inserts into an alkyne (if present as a substituent). organic-chemistry.org This is followed by a bond rearrangement to construct the new indole-fused architecture. organic-chemistry.org
Another potential transformation is a cascade reaction. For example, a palladium-catalyzed annulation of 2-vinylbenzaldehydes with indoles has been reported to proceed through a double intermolecular addition of indole to the carbonyl group, followed by unexpected intramolecular migrations and oxidative aromatization. nih.gov A similar cascade could be envisioned for derivatives of this compound.
Computational and Theoretical Investigations of 2 1h Indol 5 Yl Benzaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic nature of molecules. These methods provide insights into electron distribution and energy levels, which are fundamental to a molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org
For 2-(1H-indol-5-yl)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) moiety, which can act as an effective electron donor. Conversely, the LUMO is anticipated to be centered on the benzaldehyde (B42025) portion, particularly the carbonyl group, which is electron-withdrawing. This separation of frontier orbitals suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation. scirp.orgtandfonline.com The energy of these orbitals and the resulting energy gap can be calculated using DFT methods, often with the B3LYP functional. scirp.orgtandfonline.com
Table 1: Representative Frontier Molecular Orbital Data based on Analogous Compounds This table presents typical values for indole- and benzaldehyde-containing compounds as calculated by DFT/B3LYP methods to illustrate the expected electronic properties of this compound.
| Parameter | Representative Energy (eV) | Description |
| EHOMO | -5.1 to -6.1 eV | Energy of the Highest Occupied Molecular Orbital; indicates the electron-donating capability. tandfonline.comiiste.org |
| ELUMO | -1.5 to -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates the electron-accepting capability. scirp.orgtandfonline.com |
| Energy Gap (ΔE) | 3.5 to 5.3 eV | ELUMO - EHOMO; correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. malayajournal.orgscirp.org |
To display the table, click the "expand" button.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. diracprogram.orgwolfram.com It helps in identifying the regions that are rich or deficient in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are prone to electrophilic attack, while regions of positive potential (colored blue) indicate electron deficiency and are sites for nucleophilic attack. researchgate.netnih.gov
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the aldehyde group due to the presence of lone pairs of electrons. malayajournal.org The nitrogen atom of the indole ring would also exhibit a region of negative potential. In contrast, the hydrogen atom attached to the indole nitrogen (N-H) would be a site of strong positive potential, making it a potential hydrogen bond donor. nih.gov
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions This table outlines the expected electrostatic potential characteristics for different regions of the this compound molecule.
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
| Aldehyde Oxygen | Highly Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor. |
| Indole N-H Proton | Highly Positive (Blue) | Site for nucleophilic attack; hydrogen bond donor. |
| Indole Ring | Moderately Negative | Susceptible to electrophilic substitution. |
| Benzaldehyde Ring | Variable, influenced by carbonyl | Generally less reactive than the indole ring to electrophiles. |
| Overall Molecular Surface | Green/Neutral | Regions of non-polar character. |
To display the table, click the "expand" button.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound involves studying the rotation around the single bond connecting the indole and benzaldehyde rings. This rotation defines a key dihedral angle, and the molecule's potential energy changes as this angle varies. The resulting energy landscape reveals the most stable, low-energy conformations (local minima) and the energy barriers (transition states) between them. In bi-aryl systems like this, steric hindrance between ortho hydrogens on the two rings can influence the preferred conformation, often leading to a twisted, non-planar ground state.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational chemistry allows for the accurate prediction of various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), while methods like the Gauge-Including Atomic Orbital (GIAO) are employed to predict NMR chemical shifts. nih.govconicet.gov.ar
Predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure. nih.gov For this compound, characteristic signals would include the aldehyde proton (around 9-10 ppm in ¹H NMR), the indole N-H proton (often a broad signal >10 ppm), and distinct aromatic signals for both ring systems. ijcce.ac.ircsic.es
TD-DFT calculations can predict the λmax values corresponding to electronic transitions, such as the π → π* transitions within the aromatic system. conicet.gov.ar These predictions are valuable for interpreting experimental UV-Vis spectra. acs.org
Table 3: Representative Predicted vs. Experimental Spectroscopic Data This table provides an example of how theoretical spectroscopic data for a molecule like this compound would be presented and validated against experimental findings. The values are illustrative and based on similar structures.
| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Value | Assignment |
| ¹H NMR (δ, ppm) | 9.85 | 9.87 | Aldehyde proton (-CHO) ijcce.ac.ir |
| ¹H NMR (δ, ppm) | 8.15 | 8.23 | Indole C2-H csic.es |
| ¹³C NMR (δ, ppm) | 191.5 | 192.0 | Aldehyde Carbonyl (C=O) |
| ¹³C NMR (δ, ppm) | 137.1 | 136.5 | Indole C7a csic.es |
| UV-Vis (λmax, nm) | 305 | 308 | π → π* transition conicet.gov.ar |
To display the table, click the "expand" button.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful asset for mapping out the intricate steps of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. This helps to understand reaction feasibility, kinetics, and selectivity. beilstein-journals.orgbeilstein-journals.org A common reaction involving indoles and benzaldehydes is the acid-catalyzed Friedel–Crafts-type electrophilic substitution, which typically leads to the formation of bis(indolyl)methanes. beilstein-journals.org
The transition state (TS) is the highest energy point on the reaction coordinate connecting reactants and products. Its structure represents the "point of no return" in a chemical transformation. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, which means it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. beilstein-journals.orgresearchgate.net For a reaction involving this compound, such as an electrophilic attack, computational modeling would identify the precise geometry and energy of the transition state, providing critical insight into the reaction's activation energy and mechanism. beilstein-journals.org
Reaction Coordinate Analysis
Reaction coordinate analysis is a fundamental computational technique used to elucidate the detailed mechanism of a chemical reaction. It maps the energetic pathway from reactants to products, identifying key structures such as transition states and intermediates. This analysis provides critical insights into the reaction's feasibility, kinetics, and the factors controlling its outcome.
Theoretical Framework: The analysis is typically performed using quantum chemical methods, most prominently Density Functional Theory (DFT). mdpi.com DFT calculations are used to locate the stationary points on the potential energy surface (PES) of the reaction. These points include the energy minima corresponding to reactants, products, and any intermediates, as well as the first-order saddle points, which are the transition states (TS). nih.gov
A crucial step is the calculation of the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products. researchgate.net This confirms that the identified TS is indeed the correct one for the reaction of interest. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡ or ΔE‡), a key determinant of the reaction rate. nih.gov
Application to Indole-Aldehyde Reactions: For a compound like this compound, reaction coordinate analysis could be applied to various transformations. A common reaction for indoles and aldehydes is the acid-catalyzed electrophilic substitution to form bis(indolyl)methanes. beilstein-journals.orgrsc.org The mechanism, as elucidated by computational studies on similar systems, generally involves:
Activation of the Aldehyde: In the presence of an acid catalyst (either Lewis or Brønsted acid), the carbonyl oxygen of the benzaldehyde group is protonated or coordinates to the acid. This activation increases the electrophilicity of the carbonyl carbon. beilstein-journals.org
Nucleophilic Attack: The electron-rich indole ring (typically at the C3 position) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a hydroxyl-substituted intermediate. researchgate.net
Formation of Azafulvenium Ion: The hydroxyl group is subsequently eliminated as a water molecule, often facilitated by the catalyst, generating a stabilized carbocation intermediate known as an azafulvenium salt. beilstein-journals.org
Second Nucleophilic Attack: A second indole molecule attacks the azafulvenium ion, leading to the final bis(indolyl)methane product. beilstein-journals.org
A DFT study on the rearrangement of related o-(pivaloylaminomethyl)benzaldehydes used the B3LYP functional to map the potential energy surface, identifying transition states and intermediates to explain the observed product distribution. beilstein-journals.org Such an analysis for this compound would provide precise activation barriers and geometries for each step of a given reaction.
Illustrative Reaction Coordinate Data: A reaction coordinate analysis for the first step (nucleophilic attack of a second indole on the protonated aldehyde) would yield data similar to that shown in the illustrative table below. The values are hypothetical and serve to demonstrate the type of information generated.
| Structure | Description | Relative Energy (kcal/mol) | Key Geometric Parameter |
| Reactants | This compound-H+ + Indole | 0.0 | C-C distance > 3.5 Å |
| TS1 | Transition State for C-C bond formation | +15.2 | Forming C-C distance ~2.1 Å |
| Intermediate | Indolyl-carbinol intermediate | -5.8 | Formed C-C distance ~1.6 Å |
This table is for illustrative purposes only and does not represent experimental or calculated data for this compound.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the properties and chemical reactivity of a solute molecule. Computational chemistry models these effects to provide a more accurate picture of the molecule's behavior in solution compared to the gas phase.
Theoretical Framework: Solvent effects are broadly categorized as non-specific (long-range electrostatic interactions) and specific (short-range interactions like hydrogen bonding). The most common computational methods for modeling these are implicit and explicit solvent models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. acs.orgmdpi.com They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's charge distribution. tandfonline.com
Explicit Solvation Models: These models involve including a number of individual solvent molecules around the solute. While computationally more demanding, this approach is necessary for studying specific interactions like hydrogen bonding.
Impact on Molecular Properties: Computational studies on related heterocyclic aldehydes and indole derivatives demonstrate that solvents can alter several key properties: tandfonline.comusd.ac.id
Molecular Geometry: The polarity of the solvent can slightly alter bond lengths and angles, especially in molecules with significant charge separation.
Dipole Moment: The dipole moment of a molecule typically increases in polar solvents as the solvent's reaction field enhances the polarization of the solute's electron density.
Electronic Spectra (Solvatochromism): The wavelength of maximum absorption (λmax) in UV-Vis spectra can shift depending on solvent polarity. This phenomenon, known as solvatochromism, is often studied using Time-Dependent DFT (TD-DFT). acs.orgusd.ac.id A shift to longer wavelengths (red shift or bathochromism) in more polar solvents often indicates that the excited state is more polar than the ground state. mdpi.com
Reactivity: Solvents can alter reaction rates by differentially stabilizing the reactants, products, and transition states. A polar solvent will preferentially stabilize the more polar species, potentially lowering the activation energy of a reaction if the transition state is more polar than the reactants.
Illustrative Data on Solvent Effects: A computational study on this compound using TD-DFT with an implicit solvent model would generate data on how its properties change with solvent polarity. The table below is a hypothetical representation of such findings.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated λmax (nm) |
| Gas Phase | 1.0 | 3.50 | 310 |
| Cyclohexane | 2.0 | 3.95 | 314 |
| Dichloromethane | 8.9 | 4.88 | 325 |
| Ethanol | 24.6 | 5.45 | 332 |
| Water | 78.4 | 5.91 | 338 |
This table is for illustrative purposes only and does not represent experimental or calculated data for this compound.
Explorations of 2 1h Indol 5 Yl Benzaldehyde in Advanced Materials Science and Chemical Sensing
Supramolecular Assembly and Self-Organization Phenomena
The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which govern the formation of ordered supramolecular structures. For 2-(1H-indol-5-yl)benzaldehyde, the presence of hydrogen bond donors and acceptors, as well as aromatic surfaces, suggests a propensity for forming complex and well-defined assemblies.
Hydrogen Bonding Networks and π-π Stacking Interactions
The molecular structure of this compound features key functional groups that can participate in hydrogen bonding. The indole (B1671886) N-H group is a classic hydrogen bond donor, while the oxygen atom of the benzaldehyde's carbonyl group is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust intermolecular hydrogen bonds, which are fundamental in directing molecular self-assembly. In the solid state, these interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks. For instance, in related indole alkaloids, N-H···O and C-H···O hydrogen bonds are crucial for the stabilization of layered structures. nih.gov
| Interaction Type | Potential Participating Groups | Expected Role in Supramolecular Assembly |
| Hydrogen Bonding | Indole N-H (donor), Benzaldehyde (B42025) C=O (acceptor) | Formation of chains, sheets, or 3D networks |
| π-π Stacking | Indole ring, Benzene (B151609) ring | Stabilization of crystal packing, influence on electronic properties |
| C-H···π Interactions | Aromatic C-H bonds, Aromatic rings | Further stabilization of the 3D structure |
Co-crystallization and Polymorphism
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining two or more different molecules in a single crystal lattice. tbzmed.ac.irnih.gov Given the hydrogen bonding capabilities of this compound, it is a promising candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids or amides. The formation of co-crystals is guided by the principles of supramolecular chemistry, where predictable hydrogen bonding patterns, known as synthons, are often formed. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct properties, including solubility, stability, and bioavailability. For indole derivatives, polymorphism has been observed, with different crystal packing and intermolecular interactions leading to different crystalline forms. mdpi.com The potential for polymorphism in this compound would depend on the subtle balance of intermolecular forces and the conditions of crystallization, such as the choice of solvent and temperature.
Luminescence and Photophysical Properties
The combination of the electron-rich indole ring and the benzaldehyde moiety can give rise to interesting photophysical properties, including fluorescence and phosphorescence. The electronic communication between these two parts of the molecule is expected to influence its absorption and emission characteristics.
Fluorescence and Phosphorescence Quantum Yields
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov For a molecule to be highly fluorescent, it must have a rigid structure that minimizes non-radiative decay pathways, such as vibrational relaxation and intersystem crossing. The quantum yield of indole and its derivatives can be influenced by the nature and position of substituents.
Phosphorescence is emission of light from a triplet excited state. The efficiency of this process is given by the phosphorescence quantum yield (ΦP). This process is often observed at low temperatures or in rigid matrices, where non-radiative decay from the triplet state is suppressed. The phosphorescence quantum yields of benzaldehyde and its derivatives can be solvent-dependent. nih.gov Strategies to enhance phosphorescence quantum yields in organic molecules often involve promoting intersystem crossing from the singlet to the triplet state. rsc.org
| Photophysical Parameter | Description | Factors Influencing the Value |
| Fluorescence Quantum Yield (ΦF) | Efficiency of fluorescence emission | Molecular rigidity, solvent polarity, temperature, presence of quenchers |
| Phosphorescence Quantum Yield (ΦP) | Efficiency of phosphorescence emission | Efficiency of intersystem crossing, lifetime of the triplet state, solvent, temperature |
Solvatochromism and Aggregation-Induced Emission (AIE)
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited electronic states of the molecule. Molecules with a significant change in dipole moment upon excitation often exhibit strong solvatochromism. The indole-benzaldehyde structure, with its potential for intramolecular charge transfer (ICT) upon excitation, is a candidate for exhibiting solvatochromic behavior. nih.gov
Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule is non-emissive in solution but becomes highly luminescent in the aggregated state. rsc.orgrsc.org This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. researchgate.net Molecules with rotatable components, such as the bond connecting the indole and benzaldehyde rings in this compound, are potential AIEgens. nih.gov
Development of Fluorescent Probes and Sensors
The sensitivity of the fluorescence of indole-based chromophores to their local environment makes them excellent candidates for the development of fluorescent probes and sensors. researchgate.net The benzaldehyde-indole fused chromophore has been utilized as the basis for fluorescent probes designed to detect specific analytes. rsc.org
The general strategy involves designing a molecule where the fluorescence is "off" in the absence of the analyte and "turns on" upon interaction with it. This can be achieved through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or analyte-induced chemical reactions that alter the electronic structure of the fluorophore. The aldehyde group of this compound can serve as a reactive site for the development of chemosensors. For example, it can react with specific nucleophiles, leading to a change in the conjugation and, consequently, the fluorescence properties of the molecule. The indole moiety, on the other hand, can act as a signaling unit and a platform for further functionalization to enhance selectivity and sensitivity. Such sensor molecules have potential applications in various fields, including environmental monitoring and biomedical imaging. nih.govmdpi.com
Sensing Mechanisms based on Chemodosimeters or Chemosensors
Detailed studies specifically describing the mechanisms of This compound as a chemodosimeter or chemosensor have not been identified in a review of current literature. In principle, the indole moiety, known for its electron-rich nature and potential for fluorescence, combined with the reactive aldehyde group, could serve as a foundation for a sensing molecule. A chemosensor based on this scaffold would likely operate via photophysical changes (e.g., fluorescence quenching or enhancement) upon non-covalent interaction with an analyte. A chemodosimeter approach would involve an irreversible chemical reaction between the benzaldehyde group and an analyte, leading to a detectable signal. However, without experimental validation, these potential mechanisms remain theoretical for this specific compound.
Recognition of Ions or Small Molecules
There is no specific research data available detailing the use of This compound for the recognition of specific ions or small molecules. The design of a sensor for a particular analyte would require modifying the core structure to include specific binding sites. The indole nitrogen and the aldehyde oxygen could potentially act as coordination sites for metal ions, but their selectivity and sensitivity have not been documented.
Application as a Core Scaffold in Organic Optoelectronic Materials
The indole nucleus is a common building block in organic electronic materials due to its charge-transport properties. mdpi.com However, specific research focused on the application of This compound as a core scaffold in this area is not present in the available literature.
Organic Light-Emitting Diodes (OLEDs) Component Research
Organic Field-Effect Transistors (OFETs) Materials
Similarly, the application of This compound as a material for Organic Field-Effect Transistors (OFETs) is not documented. The performance of a molecule in an OFET depends on its solid-state packing and electronic properties, which have not been investigated for this compound.
Role in Catalysis: Ligand Precursor or Organocatalyst Design
The potential of This compound as a direct organocatalyst or as a precursor for more complex ligands has not been explored in the scientific literature. The aldehyde group could participate in organocatalytic cycles (e.g., in proline-catalyzed reactions), but no such studies have been published. nih.gov
Metal Coordination Chemistry for Catalytic Applications
While the coordination chemistry of ligands derived from indole and benzaldehyde is an active area of research, no studies were found that specifically utilize This compound to synthesize metal complexes for catalysis. The formation of Schiff base ligands through the condensation of the aldehyde with various amines is a plausible route to new metal complexes. ugm.ac.id However, the synthesis, characterization, and catalytic activity of such complexes derived from this specific benzaldehyde have not been reported.
Due to the lack of specific research findings, no data tables on the performance or properties of This compound in the aforementioned applications can be generated.
Organocatalytic Properties Derived from the Aldehyde or Indole Nitrogen
The bifunctional nature of this compound, possessing both a reactive aldehyde group and an indole moiety with a nucleophilic nitrogen atom, presents intriguing possibilities for its involvement in organocatalytic transformations. While this specific molecule is not extensively documented as a primary organocatalyst in its own right, its structural components are hallmarks of reactive species in various catalytic cycles. The aldehyde can act as a handle for activation by a co-catalyst, and the indole nitrogen can serve as a nucleophilic or proton-donating site.
The aldehyde functionality is a cornerstone of aminocatalysis, a major branch of organocatalysis. Chiral primary or secondary amines can condense with the aldehyde of this compound to form key intermediates such as enamines or iminium ions. These intermediates can then participate in a wide array of asymmetric reactions. For instance, the formation of an enamine would lower the LUMO of the α,β-unsaturated system (if applicable) or activate the α-position for nucleophilic attack. Conversely, iminium ion formation would activate the molecule for nucleophilic attack at the β-position.
While direct catalysis by this compound has not been established, a plausible scenario involves its activation by a chiral N-heterocyclic carbene (NHC). Research on other indole aldehydes has shown that an NHC can add to a remote aldehyde group, initiating a sequence of reactions that involves the indole N-H group. acs.orgacs.org In a similar vein, the addition of an NHC to the benzaldehyde portion of this compound could generate a Breslow intermediate. This intermediate could then undergo further transformations where the indole N-H group participates, for example, in a proton transfer step or as a nucleophile in an intramolecular cyclization. This mode of action would not see this compound as the catalyst itself, but as a substrate strategically designed for activation in a co-catalytic system to achieve a specific transformation.
The indole nitrogen, with its available lone pair of electrons and its ability to act as a hydrogen bond donor, could also play a direct role in catalysis. In a protic environment, the N-H group can stabilize transition states through hydrogen bonding. Furthermore, deprotonation of the indole nitrogen would significantly increase its nucleophilicity, enabling it to participate in reactions such as Michael additions or allylic alkylations. The proximity of the aldehyde group could allow for synergistic effects, where the aldehyde binds to a substrate or another catalyst, bringing the reactive indole nitrogen into close proximity to effect a transformation.
Below is a table outlining the hypothetical catalytic intermediates that could be formed from this compound and their potential roles in organocatalytic reactions.
| Intermediary Species | Activating Co-catalyst/Reagent | Mode of Activation | Potential Catalytic Application |
| Enamine | Chiral Secondary Amine | Condensation with the aldehyde group | Asymmetric α-functionalization of the aldehyde |
| Iminium Ion | Chiral Secondary Amine | Condensation with the aldehyde group | Asymmetric conjugate addition to α,β-unsaturated aldehydes |
| Breslow Intermediate | N-Heterocyclic Carbene (NHC) | Nucleophilic attack of the NHC on the aldehyde carbon | Generation of an acyl anion equivalent for various coupling reactions |
| Indole Anion | Base | Deprotonation of the indole N-H | Nucleophilic addition to electrophiles |
Future Research Directions and Emerging Paradigms for 2 1h Indol 5 Yl Benzaldehyde
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indolyl benzaldehydes and related structures is moving beyond traditional methods towards more efficient and environmentally benign processes. A key approach for constructing the core framework involves modern cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully employed to couple brominated indole (B1671886) precursors with 2-formylphenylboronic acid, achieving high yields of the target benzaldehyde (B42025) structure. wits.ac.za This highlights a robust method for creating the crucial C-C bond between the indole and phenyl rings.
Future efforts will likely focus on optimizing these catalytic systems and exploring greener alternatives. The reaction between indoles and aldehydes, a fundamental transformation, is a major area for sustainable innovation. beilstein-journals.orgopenmedicinalchemistryjournal.com Research has demonstrated several green approaches that minimize or eliminate hazardous solvents and catalysts. openmedicinalchemistryjournal.com These emerging methodologies, applicable to the synthesis of derivatives of 2-(1H-indol-5-yl)benzaldehyde, represent a significant paradigm shift in chemical production. nih.gov
Key sustainable strategies include:
Solvent-Free Conditions : Performing reactions without a solvent reduces chemical waste and simplifies product purification. beilstein-journals.orgnih.gov Catalysts like nano-TiO2 and bromodimethylsulfonyl bromide have proven effective in promoting the reaction between indoles and benzaldehydes under solvent-free conditions. beilstein-journals.orgnih.gov
Green Solvents : When a solvent is necessary, eco-friendly options such as propylene (B89431) carbonate and bioglycerol-based systems are being explored. nih.govresearchgate.net
Novel Catalysis : The development of reusable and non-toxic catalysts is paramount. openmedicinalchemistryjournal.com Nanocatalysts, molecular iodine, and biodegradable carbon sulfonic acids have all been used to efficiently catalyze the condensation of indoles with aldehydes, often in very short reaction times and with high yields. beilstein-journals.orgnih.gov
Interactive Table 1: Overview of Sustainable Synthetic Methods for Indole-Aldehyde Reactions
| Method | Catalyst | Conditions | Advantages | Key Findings |
|---|---|---|---|---|
| Solvent-Free Reaction | Nano-TiO2 | 80 °C, 3 min | Reduced waste, fast reaction | Aromatic and aliphatic aldehydes achieved 77-95% conversion. beilstein-journals.org |
| Green Catalysis | Molecular Iodine (I₂) | Room Temp, <1 min | Inexpensive, mild conditions | The mechanism involves activation of the carbonyl group through halogen bonding. beilstein-journals.org |
| Biodegradable Catalyst | Glycerol-based Carbon Acid | Room Temp, 5 min | Recyclable, eco-friendly | Effective for a range of substituted benzaldehydes and indoles. nih.gov |
| Green Solvent | Propylene Carbonate | Room Temp | Clean, economical, efficient | High yields achieved by simply stirring components at room temperature. researchgate.net |
Exploration of Complex Supramolecular Architectures and Frameworks
The functional groups within this compound—the indole N-H proton donor, the aldehyde carbonyl oxygen acceptor, and the aromatic π-systems—make it an ideal candidate for constructing intricate supramolecular assemblies. beilstein-journals.org These assemblies are governed by non-covalent interactions such as hydrogen bonding and π–π stacking. beilstein-journals.orgcolab.ws Research on related molecules shows that these interactions can direct the self-assembly of molecules into well-defined structures, including two-dimensional networks and co-crystals. colab.wsresearchgate.net For example, the crystal structure of a related indolyl-pyrrole derivative reveals extensive inter- and intramolecular hydrogen bonding that creates specific ring motifs and links molecules into chains. iucr.org
A significant frontier is the use of such molecules as building blocks for porous crystalline materials like Metal-Organic Frameworks (MOFs). semanticscholar.orgresearchgate.net MOFs constructed from organic linkers and metal ions have applications in catalysis, gas storage, and separation. semanticscholar.orgresearchgate.net The this compound molecule could be modified for use as a linker, where its functional groups can be tailored to interact with specific guests or to act as catalytic sites. semanticscholar.org For instance, MOFs with amine-functionalized linkers have been shown to interact with benzaldehyde via hydrogen bonding, promoting catalytic reactions. semanticscholar.org The synthesis of MOFs with phosphorous acid functional groups has also been reported for the catalysis of reactions involving various aldehydes. acs.org
Interactive Table 2: Potential Non-Covalent Interactions in this compound Assemblies
| Interacting Group | Type of Interaction | Potential Role in Supramolecular Structure |
|---|---|---|
| Indole N-H | Hydrogen Bond Donor | Formation of chains, sheets, or networks. colab.wsiucr.org |
| Aldehyde C=O | Hydrogen Bond Acceptor | Key interaction site for linking with donor groups. iucr.org |
| Indole Ring | π–π Stacking | Stabilization of layered or columnar structures. colab.ws |
| Benzene (B151609) Ring | π–π Stacking | Contributes to overall packing and stability. colab.ws |
| Metal Ions | Coordination (if modified) | Formation of robust Metal-Organic Frameworks (MOFs). semanticscholar.orgresearchgate.net |
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials (HOIMs) are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. gatech.edunih.gov Integrating this compound into an inorganic matrix, such as silica (B1680970) or a polyoxometalate, can create novel materials with synergistic properties. researchgate.netresearchgate.net The organic component provides specific functionality (e.g., catalytic activity, optical properties), while the inorganic component offers a robust, stable scaffold. researchgate.net
Recent research has focused on synthesizing silica-based organic-inorganic hybrid nanomaterials and polyoxometalate-based hybrids. researchgate.netresearchgate.net These materials have been successfully used as efficient and recyclable catalysts for multi-component organic reactions. researchgate.net For example, a novel hybrid material was created by functionalizing a silica base, resulting in a dual-functional catalyst for synthesizing complex heterocyclic compounds. researchgate.net The indole and aldehyde moieties of this compound could be similarly leveraged, either by anchoring the molecule to an inorganic support or by using it as a precursor in a sol-gel process to create a functionalized hybrid material.
Advanced Computational Design and Materials Prediction
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, guiding experimental efforts. tandfonline.com Techniques such as Density Functional Theory (DFT) and molecular docking are becoming indispensable in materials science and drug discovery. tandfonline.comnih.gov
DFT calculations can be used to:
Determine the optimized molecular geometry, including bond lengths and angles. tandfonline.com
Predict vibrational spectra (FT-IR, Raman) to aid in experimental characterization. tandfonline.com
Analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity and optical properties. tandfonline.com
Molecular docking simulations can predict how the molecule might bind to biological targets, such as enzymes. nih.govbenthamdirect.com This is particularly relevant for indole derivatives, which are known to possess a wide range of biological activities. benthamdirect.com Furthermore, in silico algorithms can now predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), providing an early assessment of a molecule's drug-like potential. nih.gov
Interactive Table 3: Computational Techniques and Their Applications
| Technique | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, charge distribution. tandfonline.com |
| Molecular Docking | Bioactivity Screening | Binding affinity and mode of interaction with protein targets. nih.govdntb.gov.ua |
| ADMET Prediction | Pharmacokinetic Profiling | Oral bioavailability, toxicity, metabolic pathways. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterization of covalent and non-covalent interactions within the molecule. |
Unexplored Reactivity Pathways and Functional Group Transformations
While the aldehyde and indole groups have well-known reactivities, future research can explore less common transformations to access novel molecular scaffolds. The benzaldehyde moiety is a versatile handle for various reactions beyond simple condensation. evitachem.com It can undergo nucleophilic attack to form alcohols, be oxidized to a carboxylic acid, or participate in multi-component reactions to build complex heterocyclic systems. evitachem.commdpi.com
The interplay between the indole and aldehyde functionalities can lead to unique reactivity. For example, studies on the reactions of indoles with aminobenzaldehydes have revealed divergent pathways, leading to either indole ring-opening or annulation to form complex fused systems like neocryptolepine. rsc.org Similarly, intramolecular reactions of precursors related to this compound have been explored for the synthesis of indolo[2,1-a]isoquinolines. wits.ac.za Although not always successful, these attempts point toward challenging but potentially rewarding synthetic targets. wits.ac.za The formation of Schiff bases via reaction with amines is a common transformation that opens the door to a vast chemical space, including the synthesis of thiosemicarbazones and other derivatives with potential biological activities. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(1H-indol-5-yl)benzaldehyde, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling reactions between indole derivatives and benzaldehyde precursors. For example, indole-5-boronic acid may undergo Suzuki-Miyaura coupling with 2-bromobenzaldehyde using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O under reflux . Intermediates are characterized via ¹H/¹³C NMR (e.g., indole NH peaks at δ 10–12 ppm, aldehyde protons at δ 9.8–10.2 ppm) and HPLC-MS for purity validation .
Q. How does the electronic nature of the indole ring influence the reactivity of this compound?
- Analysis : The electron-rich indole moiety (due to the pyrrole-like π-system) enhances electrophilic substitution at the 5-position. The aldehyde group acts as an electron-withdrawing group, directing further reactions (e.g., nucleophilic additions or condensations) to specific sites. Computational studies (DFT) can predict charge distribution and regioselectivity .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Data : Similar indole-benzaldehyde hybrids show moderate solubility in DMSO and dichloromethane but poor solubility in aqueous buffers. Stability tests (TGA/DSC) indicate decomposition above 200°C, with sensitivity to light and humidity requiring storage in inert atmospheres .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?
- Conflict Resolution : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity and X-ray crystallography for absolute configuration. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What strategies optimize regioselectivity in functionalizing the benzaldehyde moiety without affecting the indole ring?
- Experimental Design : Protect the indole NH with a Boc group before modifying the aldehyde. For example, reductive amination of the aldehyde with amines (e.g., NaBH₃CN in MeOH) proceeds efficiently while preserving the indole core . Monitor reactions via in situ FTIR to track aldehyde conversion.
Q. How does steric hindrance from the indole substituent impact cross-coupling reactions?
- Case Study : Bulky substituents on the indole nitrogen (e.g., methyl or benzyl groups) can reduce coupling efficiency in Suzuki reactions. Use sterically tolerant catalysts (e.g., Pd-XPhos) and elevated temperatures (80–100°C) to improve yields .
Q. What in silico tools predict the biological activity of this compound analogs?
- Computational Approach : Perform molecular docking (AutoDock Vina) against targets like serotonin receptors (5-HT₂A) or kinases. Validate with MD simulations (GROMACS) to assess binding stability. Compare with known indole-based pharmacophores .
Critical Research Gaps and Recommendations
- Synthetic Challenges : Scalability of coupling reactions remains problematic due to palladium residue in final products. Explore metal-free methods (e.g., organocatalytic aldol condensations) .
- Biological Studies : Limited data on cellular uptake and metabolite profiling. Prioritize radiolabeling studies (e.g., ¹⁴C-tagged analogs) for pharmacokinetic tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
